molecular formula C11H18O B14467873 1,8,8-Trimethylbicyclo[3.2.1]octan-3-one CAS No. 65701-48-6

1,8,8-Trimethylbicyclo[3.2.1]octan-3-one

Cat. No.: B14467873
CAS No.: 65701-48-6
M. Wt: 166.26 g/mol
InChI Key: JKSPITNBBVCWQP-UHFFFAOYSA-N
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Description

1,8,8-Trimethylbicyclo[321]octan-3-one is a bicyclic ketone with a unique structure that includes a bicyclo[321]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8,8-Trimethylbicyclo[3.2.1]octan-3-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of cyclopentane derivatives and piperidine derivatives, which undergo nucleophilic attack and intramolecular cyclization . Another approach involves the double Michael addition of carbon nucleophiles to cyclic dienones, which proceeds with good stereochemical control .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would likely be applied to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,8,8-Trimethylbicyclo[3.2.1]octan-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the carbon atoms adjacent to the ketone group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols.

Scientific Research Applications

1,8,8-Trimethylbicyclo[3.2.1]octan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,8,8-Trimethylbicyclo[3.2.1]octan-3-one involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8,8-Trimethylbicyclo[3.2.1]octan-3-one is unique due to its specific bicyclic structure and the presence of three methyl groups, which influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

65701-48-6

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

1,8,8-trimethylbicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C11H18O/c1-10(2)8-4-5-11(10,3)7-9(12)6-8/h8H,4-7H2,1-3H3

InChI Key

JKSPITNBBVCWQP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(CC(=O)C2)C)C

Origin of Product

United States

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